molecular formula C18H20F3N3O2 B5366592 N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5366592
M. Wt: 367.4 g/mol
InChI Key: XFSUHSXPWAPLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that features a furan ring, a trifluoromethyl-substituted phenyl ring, and a piperazine ring

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c19-18(20,21)14-3-1-4-15(11-14)24-8-6-23(7-9-24)13-17(25)22-12-16-5-2-10-26-16/h1-5,10-11H,6-9,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSUHSXPWAPLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethyl halides.

    Piperazine Ring Formation: The piperazine ring is synthesized through the cyclization of ethylenediamine derivatives.

    Coupling Reactions: The final step involves coupling the furan ring, the trifluoromethyl-substituted phenyl ring, and the piperazine ring using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Halogenated and nitrated derivatives of the compound.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The furan ring and the trifluoromethyl-substituted phenyl ring contribute to its binding affinity and specificity. The piperazine ring may interact with receptors or enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The combination of the furan ring, trifluoromethyl-substituted phenyl ring, and piperazine ring provides a distinct structural framework that can be exploited for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.